molecular formula C31H41NO2 B11108213 N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide

Cat. No.: B11108213
M. Wt: 459.7 g/mol
InChI Key: DNMVQNZKOMPNKL-UHFFFAOYSA-N
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Description

N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthamide core with a butyl chain linked to a phenoxy group substituted with two tert-pentyl groups. Its complex structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,4-di(tert-pentyl)phenol through alkylation of phenol with tert-pentyl halides under basic conditions.

    Butylation: The phenoxy intermediate is then reacted with butyl bromide in the presence of a strong base like sodium hydride to form 4-(2,4-di(tert-pentyl)phenoxy)butane.

    Amidation: The final step involves the reaction of 4-(2,4-di(tert-pentyl)phenoxy)butane with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and naphthamide groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The tert-pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Di-tert-pentylphenoxy)butyric acid
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl
  • 2,4-Di-tert-butylphenol

Uniqueness

N-{4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTYL}-1-NAPHTHAMIDE stands out due to its unique combination of a naphthamide core and a phenoxybutyl chain with bulky tert-pentyl groups. This structure imparts distinct physicochemical properties, making it valuable in specialized applications where stability and specific interactions are crucial.

Properties

Molecular Formula

C31H41NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]naphthalene-1-carboxamide

InChI

InChI=1S/C31H41NO2/c1-7-30(3,4)24-18-19-28(27(22-24)31(5,6)8-2)34-21-12-11-20-32-29(33)26-17-13-15-23-14-9-10-16-25(23)26/h9-10,13-19,22H,7-8,11-12,20-21H2,1-6H3,(H,32,33)

InChI Key

DNMVQNZKOMPNKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC=CC3=CC=CC=C32)C(C)(C)CC

Origin of Product

United States

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